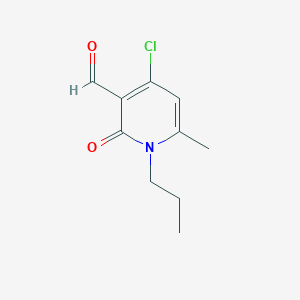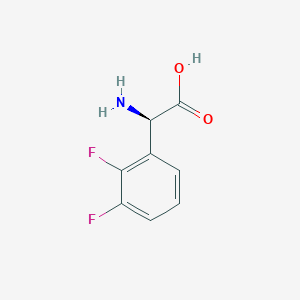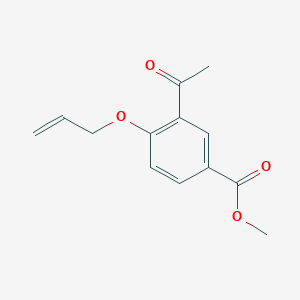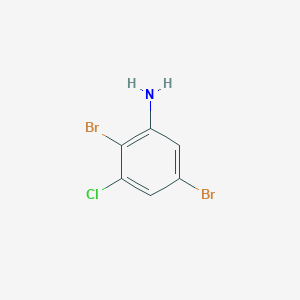![molecular formula C9H17NO3 B13005780 Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate is a chemical compound with the molecular formula C9H17NO3. It is used primarily in research and development, particularly in the fields of pharmaceuticals and organic chemistry. This compound is known for its unique structure, which includes an oxetane ring, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate typically involves the reaction of 3-methyloxetan-3-ylmethanol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the oxetane is replaced by the ethyl ester group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Reactants: 3-methyloxetan-3-ylmethanol and ethyl bromoacetate
Catalyst: Sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran
Temperature: 40-60°C
Pressure: Atmospheric pressure
Yield: Typically 80-90%
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of new drugs and therapeutic agents.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring in its structure is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyloxetan-3-ylmethanol
- Ethyl bromoacetate
- 3-Methyl-3-oxetanemethanol
Uniqueness
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate is unique due to its oxetane ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
ethyl 2-[(3-methyloxetan-3-yl)methylamino]acetate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-8(11)4-10-5-9(2)6-12-7-9/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
GVIWIWBQPPHKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1(COC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)


![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)



![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)

![5-{[(3-Methyloxetan-3-yl)methyl]amino}pentanoicacid](/img/structure/B13005784.png)
![8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B13005790.png)
